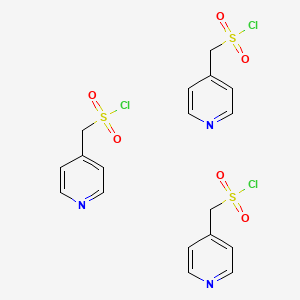
pyridin-4-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages, which are important in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group onto the pyridine ring. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorosulfonation processes. These processes are designed to be cost-effective and environmentally friendly, minimizing waste and optimizing the use of raw materials .
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products: The primary products formed from these reactions are sulfonamide derivatives, which are valuable in various chemical and pharmaceutical applications .
Scientific Research Applications
Pyridin-4-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: The compound is used in the development of drugs, particularly those targeting bacterial infections and cancer.
Mechanism of Action
The mechanism of action of pyridin-4-ylmethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable sulfonamide linkages with various nucleophiles, which is the basis for its use in organic synthesis and drug development .
Comparison with Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 3-position.
Pyridine-2-sulfonyl chloride: Another structural isomer with the sulfonyl chloride group at the 2-position.
Piperidine derivatives: These compounds also contain a nitrogen heterocycle but differ in their reactivity and applications
Uniqueness: Pyridin-4-ylmethanesulfonyl chloride is unique due to its specific reactivity profile and the position of the sulfonyl chloride group on the pyridine ring. This positioning influences its chemical behavior and makes it particularly useful in the synthesis of certain sulfonamide derivatives .
Properties
Molecular Formula |
C18H18Cl3N3O6S3 |
|---|---|
Molecular Weight |
574.9 g/mol |
IUPAC Name |
pyridin-4-ylmethanesulfonyl chloride |
InChI |
InChI=1S/3C6H6ClNO2S/c3*7-11(9,10)5-6-1-3-8-4-2-6/h3*1-4H,5H2 |
InChI Key |
VYIBJVWSMORPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)Cl.C1=CN=CC=C1CS(=O)(=O)Cl.C1=CN=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















